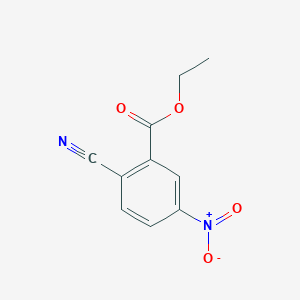

Ethyl 2-cyano-5-nitrobenzoate

CAS No.:

Cat. No.: VC17451339

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O4 |

|---|---|

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | ethyl 2-cyano-5-nitrobenzoate |

| Standard InChI | InChI=1S/C10H8N2O4/c1-2-16-10(13)9-5-8(12(14)15)4-3-7(9)6-11/h3-5H,2H2,1H3 |

| Standard InChI Key | GBIZNTFQQIIETD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-cyano-5-nitrobenzoate (CHNO) features a benzoate backbone with a cyano (-CN) group at the 2-position and a nitro (-NO) group at the 5-position. The ester functional group (-COOEt) is located at the 1-position, completing the substitution pattern. This arrangement creates a highly polarized aromatic system, with the nitro and cyano groups exerting strong electron-withdrawing effects that influence reactivity.

Table 1: Key Structural and Physical Properties

The compound’s low water solubility and high thermal stability make it suitable for reactions in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl 2-cyano-5-nitrobenzoate typically involves a two-step process:

-

Nitration of Ethyl Benzoate:

Ethyl benzoate undergoes nitration using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO) as the nitrating agent. The reaction is carried out at 0–5°C to control regioselectivity, favoring nitro group incorporation at the 5-position due to the directing effects of the ester group . -

Cyanation at the 2-Position:

The nitrated intermediate is treated with a cyanating agent, such as copper(I) cyanide (CuCN), in a polar solvent like DMSO. This step proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring for attack at the 2-position.

Key Reaction Conditions:

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and safety. For example, microreactor systems enable precise temperature control during nitration, reducing the risk of byproduct formation. Post-synthesis purification involves recrystallization from ethanol or ethyl acetate to achieve >95% purity.

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The nitro and cyano groups make ethyl 2-cyano-5-nitrobenzoate a valuable precursor in antineoplastic and antimicrobial agent synthesis. For instance, the nitro group can be reduced to an amine (-NH) for further functionalization, while the cyano group serves as a handle for cyclization reactions.

Enzyme Inhibition Studies

In biochemical research, this compound has been explored as a competitive inhibitor for enzymes like carboxyl esterases. The nitro group’s electron-withdrawing nature enhances binding affinity to active sites, as demonstrated in kinetic studies using analogous nitrobenzoates.

Recent Research and Future Directions

Catalytic Applications

Preliminary studies on nitrobenzoate derivatives highlight their potential as ligands in palladium-catalyzed cross-coupling reactions. The cyano group’s ability to coordinate transition metals could enable novel catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume